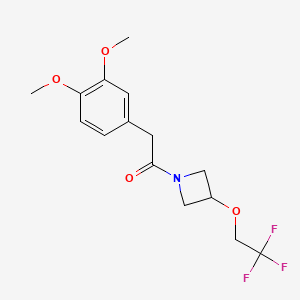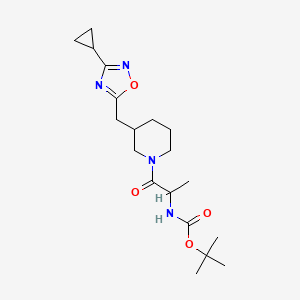![molecular formula C22H25NO4S B2455030 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone CAS No. 1797837-76-3](/img/structure/B2455030.png)
1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone is a compound with significant interest in both academic research and industrial applications. This molecule contains a bicyclic structure, which makes it a unique scaffold for various chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone typically involves a multi-step process. Initial steps include the formation of the bicyclic azabicyclo[3.2.1]octane core through cyclization reactions. The phenylsulfonyl group can be introduced via sulfonation, often using reagents like phenylsulfonyl chloride. The final step includes etherification to attach the p-tolyloxy group.
Industrial Production Methods: : Industrial synthesis might employ more efficient catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as flow chemistry could be used to enhance reaction efficiency and scale up production.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the bicyclic nitrogen atom, potentially forming N-oxides.
Reduction: : The sulfonyl group might be reduced to a sulfide under strong reducing conditions.
Substitution: : The phenyl and tolyl groups are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Utilizing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Employing conditions involving Lewis acids or bases for facilitating substitutions.
Major Products: : Depending on the reaction, products could range from oxidized N-oxides to reduced sulfides, or substituted aromatic rings with various functional groups.
Applications De Recherche Scientifique
Chemistry: : This compound serves as a building block for designing novel chemical entities with potential bioactivity. Biology : Researchers might study its interactions with biological macromolecules to understand its potential as a pharmacophore. Medicine : The bicyclic structure makes it a candidate for drug design, especially targeting central nervous system disorders. Industry : Its unique chemical structure can be exploited in the synthesis of fine chemicals and materials science.
Mécanisme D'action
The mechanism of action involves interaction with specific molecular targets, likely enzymes or receptors in biological systems. The compound’s structural features allow it to bind effectively, potentially modulating biochemical pathways. Detailed studies could reveal its affinity towards certain neurotransmitter receptors or enzymes involved in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Comparable compounds might include other bicyclic nitrogen-containing molecules like tropane or quinuclidine derivatives.
Tropane derivatives: : Known for their psychoactive properties, providing a basis for comparison in terms of biological activity.
Quinuclidine derivatives: : Often used in medicinal chemistry for developing therapeutics, sharing structural similarities with our compound.
Propriétés
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-16-7-11-19(12-8-16)27-15-22(24)23-17-9-10-18(23)14-21(13-17)28(25,26)20-5-3-2-4-6-20/h2-8,11-12,17-18,21H,9-10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOFRYFSYXPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid](/img/structure/B2454955.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2454957.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2454960.png)
![Methyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2454961.png)

![Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2454963.png)





![3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454970.png)
